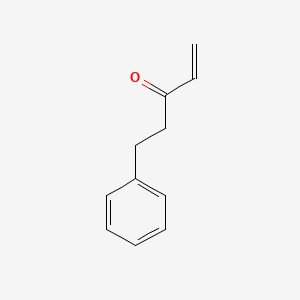

5-Phenylpent-1-en-3-one

描述

5-Phenylpent-1-en-3-one is an α,β-unsaturated ketone with a phenyl group at the C5 position and a conjugated enone system (C=O and C=C bonds). This structure confers reactivity in Michael additions, Diels-Alder reactions, and other conjugate addition processes. It is synthesized via oxidation of 5-phenylpent-1-en-3-ol using reagents like oxalyl chloride and DMSO under Swern oxidation conditions, yielding moderate to high purity . Its applications span organic synthesis, pharmaceuticals, and materials science due to its versatile electrophilic enone moiety.

属性

IUPAC Name |

5-phenylpent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXCAMXTHVBPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393503 | |

| Record name | 5-phenylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53931-59-2 | |

| Record name | 5-phenylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

5-Phenylpent-1-en-3-one can be synthesized through several methods. One common synthetic route involves the Wittig reaction, where cinnamaldehyde reacts with carbon tetrabromide and triphenylphosphine to form dibromodiene. This intermediate undergoes elimination of hydrogen bromide by butyllithium, followed by hydrolysis to yield 1-phenylbut-1-en-3-yn. This compound is then cross-coupled with aroyl compounds to form this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

5-Phenylpent-1-en-3-one undergoes various chemical reactions, including:

Condensation Reactions: It reacts with arylhydrazines in ethanol at room temperature to form 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles.

Cyclization Reactions: Under the action of trifluoromethanesulfonic acid, it cyclizes to form 6-aryl-2-phenyl-2,3-dihydropyran-4-ones.

Common Reagents and Conditions

Aryl Hydrazines: Used in condensation reactions.

Trifluoromethanesulfonic Acid: Used in cyclization reactions.

Major Products

1-Aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles: Formed from condensation reactions.

6-Aryl-2-phenyl-2,3-dihydropyran-4-ones: Formed from cyclization reactions.

科学研究应用

5-Phenylpent-1-en-3-one has diverse applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Pharmaceutical Development: Investigated for its potential use in drug development due to its unique chemical properties.

Materials Science: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of 5-Phenylpent-1-en-3-one involves its ability to participate in various chemical reactions due to the presence of the conjugated enone system. This system allows the compound to act as both an electrophile and a nucleophile, facilitating reactions such as cyclization and condensation. The molecular targets and pathways involved depend on the specific reaction and conditions used .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Phenylenones

(E)-1-(3-Hydroxy-4-Methoxyphenyl)-5-Phenylpent-1-en-3-one (5e)

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 282.34 g/mol

- Key Features : A methoxy (-OCH₃) and hydroxy (-OH) group at the aryl ring enhance polarity and hydrogen-bonding capacity.

- Synthesis: Prepared via aldol condensation of 4-phenyl-2-butanone and 3-hydroxy-4-methoxybenzaldehyde, yielding 44% product. The extended conjugation improves UV absorption and stabilizes the enolate intermediate .

1-(4-Chlorophenyl)-5-Phenyl-1,4-Pentadien-3-one

- Key Features : Extended conjugation (two double bonds) increases electron delocalization, altering UV/Vis spectra and redox behavior.

- Uniqueness : The 1,4-pentadien-3-one system enhances reactivity in cycloadditions and serves as a diene in Diels-Alder reactions. The chloro substituent introduces electronegativity, affecting nucleophilic attack sites .

Heterocyclic and Amino-Substituted Analogs

5-(Furan-3-yl)-2-Methylpent-1-en-3-one

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Key Features : A furan ring replaces the phenyl group, introducing aromatic heterocyclic character. The methyl group at C2 increases steric hindrance.

- Applications : Furan’s electron-rich nature facilitates electrophilic substitutions, making it valuable in flavor chemistry (e.g., lepalone derivatives) .

5-(Dimethylamino)-1-Phenyl-1-Penten-3-one

- Molecular Formula: C₁₃H₁₇NO

- Molecular Weight : 203.28 g/mol

- Key Features: The dimethylamino (-N(CH₃)₂) group is strongly electron-donating, increasing basicity and altering tautomeric equilibria. The E-configuration stabilizes the planar enone system.

- Applications : Used in asymmetric catalysis and as a ligand precursor due to its chelating ability .

Hydroxy-Substituted Derivatives

5-Hydroxy-1,5-Diphenylpent-1-en-3-one

- Molecular Formula : C₁₇H₁₆O₂

- Molecular Weight : 252.31 g/mol

- Key Features: A hydroxyl group at C5 increases hydrophilicity and enables keto-enol tautomerism. The diphenyl structure enhances π-π stacking in crystal lattices.

- Biological Relevance: Exhibits antioxidant activity due to the phenolic -OH group .

Structural and Functional Comparison Table

Key Findings and Trends

- Substituent Effects: Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) increase enolate stability and reactivity in nucleophilic additions. Halogens (e.g., -Cl) enhance electrophilicity .

- Conjugation : Extended conjugation (e.g., 1,4-pentadien-3-one) shifts absorption spectra and improves charge-transfer properties .

- Biological Activity : Hydroxy and methoxy groups correlate with antioxidant and anticancer effects, while aromatic heterocycles expand applications in flavor chemistry .

生物活性

5-Phenylpent-1-en-3-one, also known as phenylpent-1-en-3-one, is an organic compound with diverse biological activities. This article examines its biological properties, including antioxidant and antimicrobial activities, and summarizes relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 164.21 g/mol. Its structure features a phenyl group attached to a pentene chain with a ketone functional group, which contributes to its reactivity and biological activity.

Biological Activities

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. A study highlighted that structural analogs demonstrated the ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in various studies. It has shown effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Effective against bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Cytotoxicity Studies

A key study explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induces apoptosis, particularly in breast cancer cells, suggesting its potential as a chemotherapeutic agent . The study utilized MTT assays to measure cell viability and flow cytometry to analyze apoptotic markers.

The biological activity of this compound is attributed to its ability to interact with cellular components:

- Antioxidant Mechanism : The compound's phenolic structure allows it to donate electrons to free radicals, thereby neutralizing them.

- Antimicrobial Mechanism : The presence of the double bond in the pentene chain enhances the compound's ability to penetrate bacterial membranes, leading to increased permeability and eventual cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。